(R)-Zopiclone

Übersicht

Beschreibung

®-Zopiclone is a chiral compound used primarily as a hypnotic agent for the treatment of insomnia. It is the active enantiomer of zopiclone, which belongs to the class of cyclopyrrolone derivatives. Unlike traditional benzodiazepines, ®-Zopiclone has a unique chemical structure that contributes to its pharmacological profile.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Zopiclone involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrrolone ring: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.

Chiral resolution: The racemic mixture of zopiclone is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Purification: The ®-enantiomer is then purified to obtain ®-Zopiclone.

Industrial Production Methods

Industrial production of ®-Zopiclone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Chiral resolution techniques: Industrial-scale chiral chromatography or crystallization methods are employed to separate the enantiomers.

Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

®-Zopiclone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of ®-Zopiclone, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

®-Zopiclone has several scientific research applications:

Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.

Biology: Research on ®-Zopiclone helps in understanding the biological mechanisms of sleep regulation.

Medicine: It is studied for its therapeutic effects and potential side effects in the treatment of insomnia.

Industry: The compound is used in the development of new hypnotic agents and in the study of drug metabolism.

Wirkmechanismus

®-Zopiclone exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnosis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eszopiclone: The S-enantiomer of zopiclone, also used as a hypnotic agent.

Zolpidem: A non-benzodiazepine hypnotic with a different chemical structure but similar pharmacological effects.

Zaleplon: Another non-benzodiazepine hypnotic with a shorter duration of action.

Uniqueness

®-Zopiclone is unique due to its specific chiral configuration, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. It has a longer half-life compared to some similar compounds, providing sustained hypnotic effects.

Biologische Aktivität

(R)-Zopiclone is a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. As the (R)-enantiomer of zopiclone, it exhibits distinct pharmacological properties compared to its (S)-counterpart, particularly in terms of receptor binding and biological effects. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacodynamics, and clinical implications.

This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid (GABA) receptor complex, specifically enhancing the inhibitory effects of GABA at GABAA receptors. It binds to multiple subtypes of these receptors, including α1, α2, α3, and α5 subunits, which contribute to its sedative and anxiolytic effects . Unlike traditional benzodiazepines, this compound demonstrates a more selective binding profile, which may account for its lower dependence liability and reduced side effects.

Pharmacodynamics

The pharmacokinetics of this compound show rapid absorption following oral administration, with a bioavailability of approximately 45%. The drug is extensively metabolized in the liver, with a half-life ranging from 3.8 to 6.5 hours . Key findings regarding its pharmacodynamics include:

- Sedative Effects : Studies indicate that this compound produces significant sedative effects comparable to those of benzodiazepines but with a lower risk of cognitive impairment .

- Anxiolytic Properties : Behavioral studies have shown that this compound reduces anxiety levels in animal models, as evidenced by increased time spent in open arms during elevated plus maze tests .

- Locomotor Activity : Research indicates that both enantiomers of zopiclone reduce locomotor activity in rodents, but (S)-Zopiclone has a higher binding affinity at benzodiazepine sites .

Efficacy in Insomnia Treatment

This compound is indicated for short-term management of insomnia. Clinical trials have demonstrated its effectiveness in improving sleep onset and maintenance without significantly impairing memory or learning functions .

Case Studies on Misuse

Despite its therapeutic benefits, there are reports of misuse among populations such as those on methadone maintenance programs. A study found that 23% of clients tested positive for zopiclone metabolites, indicating potential for abuse in vulnerable groups .

Comparative Studies

A comparative analysis between this compound and other sedatives showed that while it enhances sleep duration effectively, it does not exhibit the same level of cognitive impairment associated with traditional benzodiazepines. In one study, this compound was shown to significantly increase sleep duration compared to controls without affecting the righting reflex in animal models .

Table 1: Pharmacological Effects of this compound

| Effect Type | Observations | Reference |

|---|---|---|

| Sedation | Significant increase in sleep duration | |

| Anxiolysis | Increased time in open arms during tests | |

| Locomotor Activity | Reduced activity levels in rodents |

Table 2: Clinical Study Results on Zopiclone Misuse

| Parameter | Zopiclone Positive Cases (%) | Total Clients |

|---|---|---|

| Initial Screening | 23% | 158 |

| Re-testing after 4-5 months | 17% | 158 |

Eigenschaften

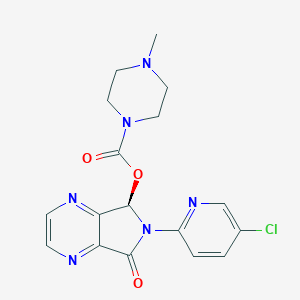

IUPAC Name |

[(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40160758 | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138680-08-7 | |

| Record name | Zopiclone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138680087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40160758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOPICLONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A997Q53NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.